molecular formula C7H5ClN2O B1409349 5-Chloro-2-(cyanomethyl)pyridine 1-oxide CAS No. 1706463-17-3

5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Cat. No. B1409349
M. Wt: 168.58 g/mol
InChI Key: WUUGVFRQWCGUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(cyanomethyl)pyridine 1-oxide is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of various heterocyclic compounds, including those similar to 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, often involves the use of pyridinium ylides . A common technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide is represented by the formula C7H5ClN2O . Further details about its structure can be found in its molecular file .


Chemical Reactions Analysis

Pyridinium ylides, which are similar to 5-Chloro-2-(cyanomethyl)pyridine 1-oxide, are used in the synthesis of many significantly important heterocyclic intermediates such as indolizines, cyclopropanes, 2,3-dihydrofurans, substituted pyridines, nitrones, and azepines . The reactivity of pyridinium ylides is influenced by the characteristics of the reactants employed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(cyanomethyl)pyridine 1-oxide include its molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . More detailed information about its properties can be found on chemical databases .

Scientific Research Applications

Chemical Synthesis

5-Chloro-2-(cyanomethyl)pyridine 1-oxide has been used in various chemical synthesis processes. For example, it has been utilized in the synthesis of tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides, which involves the reaction of azide ion with 2-chloropyridines, leading to equilibrium with corresponding 2-azidopyridines. Such synthetic processes are fundamental in creating complex organic compounds and have potential applications in pharmaceuticals and materials science (Lowe-Ma et al., 1990).

Development of New Compounds

Research has shown the transformation of 5-chloro-2-(cyanomethyl)pyridine 1-oxide into a variety of derivatives, highlighting its versatility in creating new chemical entities. These derivatives have potential applications in various fields, including pharmaceuticals and agrochemicals. For instance, the compound has been used to create novel pyrazolo[4,3-c]pyridines and their oxides, showcasing its role in developing new chemical structures with potential biological activity (Vilkauskaitė et al., 2011).

Photoluminescent Properties

Another significant application is in the field of photoluminescence. Compounds like Eu(III) and Tb(III) tetrazolate-2-pyridine-1-oxide complexes, derived from 5-chloro-2-(cyanomethyl)pyridine 1-oxide, exhibit high photoluminescence, making them candidates for applications in materials science, particularly in the development of new luminescent materials (Pietraszkiewicz et al., 2012).

Reactivity and Structural Analysis

The compound has also been the subject of studies focusing on its reactivity and structural analysis. These studies contribute significantly to the understanding of the chemical and physical properties of pyridine derivatives, which are essential in designing and synthesizing new compounds with specific desired properties (Klemm et al., 1985).

Safety And Hazards

The safety data sheet for 5-Chloro-2-(cyanomethyl)pyridine 1-oxide suggests that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous zone . It is not intended for human or veterinary use.

properties

IUPAC Name

2-(5-chloro-1-oxidopyridin-1-ium-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-1-2-7(3-4-9)10(11)5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUGVFRQWCGUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1Cl)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(cyanomethyl)pyridine 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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